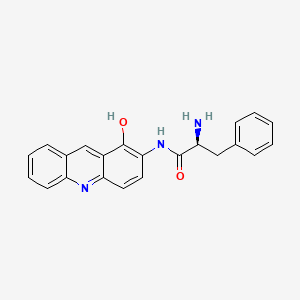
(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C22H19N3O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide, with the CAS number 352525-09-8, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from diverse sources to present a comprehensive overview.
The molecular formula of this compound is C22H19N3O2 with a molecular weight of 357.41 g/mol. Its structure includes a dihydroacridine moiety, which is known for its bioactive properties.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3O2 |
| Molecular Weight | 357.41 g/mol |
| CAS Number | 352525-09-8 |
| Purity | >95% |
Anticancer Potential
Research indicates that compounds containing acridine structures exhibit significant anticancer activity. This compound has been studied for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation.
The proposed mechanism involves the intercalation of the compound into DNA, disrupting replication and transcription processes. This interaction is similar to other acridine derivatives that are known to stabilize DNA topoisomerase complexes, leading to DNA strand breaks and subsequent cell death.
Antimicrobial Activity
Additionally, there is emerging evidence suggesting that this compound possesses antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, although further investigation is required to elucidate the specific mechanisms involved.
Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University tested the compound on human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The authors concluded that the compound could serve as a lead for developing new anticancer agents.
Study 2: Antimicrobial Activity
In another investigation published in the Journal of Microbial Pathogenesis, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar acridine structures exhibit cytotoxic effects against various cancer cell lines. The intercalating properties of acridines allow them to disrupt DNA replication, making (S)-2-Amino-N-(1-oxo-1,10-dihydroacridin-2-yl)-3-phenylpropanamide a candidate for further investigation as an anticancer agent.
Several studies have highlighted the potential of acridine derivatives in targeting cancer cells:
- Mechanism : Acridine derivatives can intercalate into DNA, inhibiting replication and transcription processes.
- Case Studies : Compounds with similar structures have shown efficacy in preclinical trials against leukemia and solid tumors.
Interaction Studies
Understanding the binding affinity of this compound to various biological targets is crucial for elucidating its mechanism of action. Interaction studies focus on:
- Target Proteins : Identifying specific proteins that interact with the compound can help define its therapeutic potential.
Synthetic Routes
The accessibility of this compound for research purposes is facilitated by several proposed synthetic routes:
- Acridine Synthesis : Utilizing starting materials such as anthranilic acid and appropriate carbonyl compounds.
- Amidation Reactions : Employing coupling agents to form the amide bond between the acridine derivative and phenylpropanamide.
Eigenschaften
CAS-Nummer |
352525-09-8 |
|---|---|
Molekularformel |
C22H19N3O2 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(9-oxo-10H-acridin-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C22H19N3O2/c23-18(12-14-6-2-1-3-7-14)22(27)24-15-10-11-20-17(13-15)21(26)16-8-4-5-9-19(16)25-20/h1-11,13,18H,12,23H2,(H,24,27)(H,25,26)/t18-/m0/s1 |
InChI-Schlüssel |
WINNAKHIQUIPDH-SFHVURJKSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=C(C3=CC4=CC=CC=C4N=C3C=C2)O)N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=C(C=C2)NC4=CC=CC=C4C3=O)N |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















